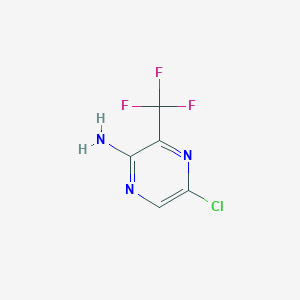

5-Chloro-3-(trifluoromethyl)pyrazin-2-amine

Descripción general

Descripción

“5-Chloro-3-(trifluoromethyl)pyrazin-2-amine” is a chemical compound with the molecular formula C6H4ClF3N2 . It has a molecular weight of 196.56 g/mol . This compound is used as an intermediate in the synthesis of various agrochemical and pharmaceutical products .

Synthesis Analysis

The synthesis of trifluoromethylpyridine (TFMP) derivatives, such as “5-Chloro-3-(trifluoromethyl)pyrazin-2-amine”, is a significant area of research in the agrochemical and pharmaceutical industries . Among TFMP derivatives, 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF), which is used as a chemical intermediate for the synthesis of several crop-protection products, is in high demand .

Molecular Structure Analysis

The InChI code for “5-Chloro-3-(trifluoromethyl)pyrazin-2-amine” is 1S/C6H4ClF3N2/c7-3-1-4 (6 (8,9)10)5 (11)12-2-3/h1-2H, (H2,11,12) . The Canonical SMILES representation is C1=C (C=NC (=C1C (F) (F)F)N)Cl .

Physical And Chemical Properties Analysis

“5-Chloro-3-(trifluoromethyl)pyrazin-2-amine” is a solid at room temperature . It has a molecular weight of 196.56 g/mol . The compound has one hydrogen bond donor and five hydrogen bond acceptors . It has a topological polar surface area of 38.9 Ų .

Aplicaciones Científicas De Investigación

1. Agrochemical and Pharmaceutical Industries

- Application : Trifluoromethylpyridines are used as a key structural motif in active agrochemical and pharmaceutical ingredients . They are used in the protection of crops from pests .

- Methods : Various methods of synthesizing trifluoromethylpyridines have been reported . One of the derivatives, 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF), is used as a chemical intermediate for the synthesis of several crop-protection products .

- Results : More than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names . Several trifluoromethylpyridine derivatives are also used in the pharmaceutical and veterinary industries .

2. Synthesis of Heterocycles

- Application : Pyrazines and pyridazines fused to 1,2,3-triazoles are obtained through a variety of synthetic routes . These heterocycles are used in medicinal chemistry, as fluorescent probes, and as structural units of polymers .

- Methods : Two typical modes of constructing these heterocyclic ring systems are cyclizing a heterocyclic diamine with a nitrite or reacting hydrazine hydrate with dicarbonyl 1,2,3-triazoles .

- Results : Structures containing these heterocyclic nuclei have shown GABA A allosteric modulating activity , have been incorporated into polymers for use in solar cells , and have demonstrated BACE-1 inhibition .

3. Synthesis of Novel Imidazo [1,2-a]pyridine-Coumarin Hybrid Molecules

- Application : 2-Amino-3-chloro-5-trifluoromethylpyridine, a compound similar to “5-Chloro-3-(trifluoromethyl)pyrazin-2-amine”, is used as a reactant in the synthesis of novel imidazo [1,2-a]pyridine-coumarin hybrid molecules . These molecules are potential inhibitors of NS5B, which could be used in the treatment of Hepatitis C .

- Methods : The specific methods of synthesis are not provided in the source, but typically involve various organic chemistry reactions .

- Results : The results or outcomes of this application are not specified in the source .

4. Synthesis of Pyrazolines and Related Derivatives

- Application : Pyrazolines and their analogs are pharmacologically active scaffolds . The pyrazoline moiety is present in several marketed molecules with a wide range of uses .

- Methods : Pyrazolines or their analogs can be prepared by several synthesis strategies . Among these methods, chalcones, hydrazines, diazo compounds, and hydrazones are most commonly applied under different reaction conditions for the synthesis of pyrazoline and its analogs .

- Results : Among the tested derivatives, the lipophilic compounds 5-hydroxy-5-(trifluoromethyl)-3-undecyl-4,5-dihydro-1H-pyrazole-1-carboxamide (284) and 5-hydroxy-5-(trifluoromethyl)-3-undecyl-4,5-dihydro-1H-pyrazole-1-thiocarboxamide (285) showed the best results in the B16F10 cell line, as they produced the best cell viability reduction effects .

5. Synthesis of Azapentalenes

- Application : The amine group in compounds similar to “5-Chloro-3-(trifluoromethyl)pyrazin-2-amine” can be used in the synthesis of azapentalenes . Azapentalenes are a class of organic compounds that have been studied for their potential applications in various fields .

- Methods : The synthesis of azapentalenes involves the displacement of an N-iodonium intermediate by an adjacent nitrogen atom of the attached pyrazole .

- Results : The results or outcomes of this application are not specified in the source .

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

5-chloro-3-(trifluoromethyl)pyrazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClF3N3/c6-2-1-11-4(10)3(12-2)5(7,8)9/h1H,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXLGFUJXAHBBBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(C(=N1)N)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3ClF3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60744296 | |

| Record name | 5-Chloro-3-(trifluoromethyl)pyrazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60744296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloro-3-(trifluoromethyl)pyrazin-2-amine | |

CAS RN |

1364663-32-0 | |

| Record name | 5-Chloro-3-(trifluoromethyl)pyrazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60744296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

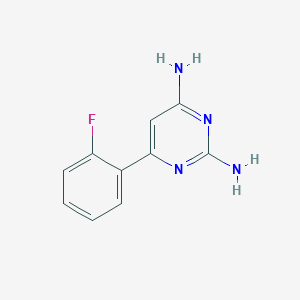

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(Aminomethyl)piperidin-1-yl]nicotinonitrile](/img/structure/B1443453.png)

![Ethyl 2-[methyl(3-nitropyridin-4-yl)amino]acetate](/img/structure/B1443455.png)

![[4-Methyl-2-(oxolan-3-ylmethoxy)phenyl]methanamine](/img/structure/B1443464.png)

![[2-(Tert-butoxy)-4-methylphenyl]methanamine](/img/structure/B1443465.png)

![4-[(6-Chloropyridin-2-yl)carbonyl]morpholine](/img/structure/B1443470.png)